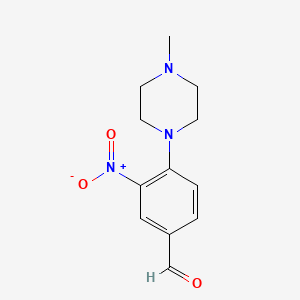![molecular formula C12H16ClN3O3 B4988322 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide, also known as CNPep, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been investigated for its potential applications in various fields, including cancer research, neuroscience, and drug delivery. In cancer research, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and melanoma. In neuroscience, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been studied for its potential to enhance memory and cognitive function. N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has also been used as a carrier molecule for drug delivery, due to its ability to cross the blood-brain barrier.
Wirkmechanismus
The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. In neuroscience, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is thought to enhance memory and cognitive function by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. In addition, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been found to enhance cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is its ability to cross the blood-brain barrier, making it a promising candidate for drug delivery to the brain. However, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide's potential toxicity and limited solubility in aqueous solutions can present challenges in lab experiments.
Zukünftige Richtungen
Future research on N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide could focus on further elucidating its mechanism of action, as well as investigating its potential applications in drug delivery and other fields. Additionally, studies could be conducted to optimize the synthesis method for N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide, with the goal of improving its purity and solubility. Overall, the potential applications of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide in various fields make it an exciting area of research for the future.
Synthesemethoden
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide can be synthesized through a multistep process, starting with the reaction of 2-chloro-4-nitroaniline with ethylene glycol to form 2-(2-chloro-4-nitrophenyl) aminoethanol. This intermediate is then reacted with 2-methylpropanoyl chloride to yield N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide. The purity of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide can be further improved through recrystallization.
Eigenschaften
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-8(2)12(17)15-6-5-14-11-4-3-9(16(18)19)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOSXLPITCLDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)



![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4988297.png)
![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)
![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)